N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Lactate Dehydrogenase A Fragment-Based Drug Discovery Cancer Metabolism

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a synthetic small-molecule heterocyclic compound (C13H10N2OS2, MW 274.4) characterized by a benzothiazole core with a 2-methyl substitution and a 6-yl thiophene-2-carboxamide appendage. It is a positional isomer of the more frequently cataloged CAS 301236-19-1 (N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide), and this specific 2,6-regiochemistry is a foundation scaffold for a series of potent lactate dehydrogenase A (LDHA) inhibitors developed through fragment-based lead generation.

Molecular Formula C13H10N2OS2
Molecular Weight 274.4 g/mol
Cat. No. B4237586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Molecular FormulaC13H10N2OS2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C13H10N2OS2/c1-8-14-10-5-4-9(7-12(10)18-8)15-13(16)11-3-2-6-17-11/h2-7H,1H3,(H,15,16)
InChIKeyVVZCMIMCJKOCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide for Oncology and Metabolism Research


N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a synthetic small-molecule heterocyclic compound (C13H10N2OS2, MW 274.4) characterized by a benzothiazole core with a 2-methyl substitution and a 6-yl thiophene-2-carboxamide appendage. It is a positional isomer of the more frequently cataloged CAS 301236-19-1 (N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide), and this specific 2,6-regiochemistry is a foundation scaffold for a series of potent lactate dehydrogenase A (LDHA) inhibitors developed through fragment-based lead generation [1]. Unlike its common regioisomer, this compound or its derivatives are utilized in advanced medicinal chemistry programs for cancer metabolism, as evidenced by multiple X-ray co-crystal structures with LDHA [2].

Why N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide Cannot Be Swapped with Other Benzothiazole Carboxamides in LDHA Programs


Substituting this compound with the more accessible regioisomer N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 301236-19-1) or other benzothiazole carboxamides is likely to fail in LDHA-targeting applications because X-ray crystallographic data demonstrates that the 2-methyl-1,3-benzothiazol-6-yl scaffold is specifically recognized by the LDHA active site [1]. The established fragment-based lead generation program at AstraZeneca rationally evolved inhibitors from this exact scaffold, and the precise vector and geometry of the 6-position amide linkage is critical for linking to a secondary fragment occupying the nicotinamide pocket [1]. The alternative 2,6-connectivity would project the thiophene moiety into a different region of the binding site, disrupting the optimized binding mode, a fact underscored by the exclusive use of this scaffold in the program's SAR studies and multiple co-crystal structures [2].

Quantitative Differentiation of N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide: An Evidence Guide for Procurement


Regiochemical Scaffold Specificity: The 2-Methyl-1,3-Benzothiazol-6-yl System vs. the Common 6-Methyl-2-yl Isomer in LDHA Binding

The 2-methyl-1,3-benzothiazol-6-yl scaffold is a validated core for LDHA inhibitor development, as confirmed by multiple co-crystal structures. The alternative regioisomer N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 301236-19-1) is not present in any of the 13 reported LDHA co-crystal structures, indicating that this scaffold is not recognized by the target enzyme [1]. X-ray structures of closely related analogs, such as compounds in PDB entries 4AJL and 4AJH, show the 6-amide bond vector is critical for accessing the 'A' pocket of LDHA, while the 2-methyl group occupies the 'B' pocket [2]. Any other substitution pattern would reverse these key anchoring points.

Lactate Dehydrogenase A Fragment-Based Drug Discovery Cancer Metabolism

Fragment-Based Lead Generation: Nanomolar Potency Evolution from the N-(2-methyl-1,3-benzothiazol-6-yl) Scaffold

The J. Med. Chem. paper by Ward et al. demonstrates a fragment-based lead generation campaign where initial fragment hits were optimized to lead compounds with nanomolar binding affinities for LDHA [1]. The core scaffold N-(2-methyl-1,3-benzothiazol-6-yl) fragment was successfully linked to a second-site fragment, resulting in compounds like the one in PDB 4AJL. While direct quantitative data for the isolated thiophene-2-carboxamide fragment is not publicly disclosed in the retrieved text, the linked analogs achieve low nanomolar (IC50) affinities, highlighting the scaffold's essential role in generating potent drug leads [2]. A close analog, 5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide, is commercially available and represents a direct off-the-shelf analog for SAR expansion .

Inhibitor Design SAR Fragment Linking

Specific Chemical Derivative Availability: 5-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide as a Direct Synthetic Comparator

A direct, commercially available chemical probe, 5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide (ChemDiv ID 2332-2189), allows researchers to immediately probe the effect of heterocyclic halogen substitution on this exact scaffold without full synthetic elaboration . The target compound, lacking the chlorine, has a logP of 4.33 (estimated), while the 5-chloro analog has a similar logP of 4.33, indicating that chlorine introduction does not drastically alter lipophilicity, a crucial factor in fragment optimization . This facilitates controlled SAR studies where activity, selectivity, and metabolic stability can be compared between the des-chloro and monochloro variants, providing a unique opportunity to benchmark the parent scaffold against a closely related analog.

Chemical Probe Structure-Activity Relationship Halogen Substitution

Recommended Procurement Scenarios for N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide


Fragment-Based LDHA Inhibitor Discovery Programs

This compound is an essential starting material for any academic or industrial lab seeking to replicate or expand upon the AstraZeneca LDHA inhibitor program. As established in Section 3, the scaffold is validated by multiple X-ray co-crystal structures [1]. It can be directly used as a base fragment for NMR or SPR screening, or chemically elaborated to the linked compounds described in the literature. Procuring the 2,6-regioisomer is critical, as the 2,6-connectivity of the binding vectors, not the 6,2-connectivity of CAS 301236-19-1, is required for the defined binding mode.

Cancer Metabolism Probe Development

Given LDHA's role in the Warburg effect, this scaffold provides a privileged starting point for developing chemical probes to study metabolic reprogramming in tumor cells. The derivative 5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a directly available analog to serve as a matched pair for initial SAR studies . This enables rapid head-to-head comparisons to determine if halogen substitution modulates cellular activity, selectivity, or PK without requiring de novo synthesis of the core scaffold.

Scaffold-Hopping in Kinase or Oxidoreductase Projects

The benzothiazole-thiophene carboxamide motif, anchored by the specific 2-methyl-1,3-benzothiazol-6-yl core, is an under-explored chemotype in kinase inhibitor design. As demonstrated by its role in LDHA inhibition, it effectively occupies the adenine-binding pocket [1]. Procurement of this exact compound allows for its use as a potential hinge-binding fragment in other oxidoreductase or kinase targets, leveraging the established binding mode to a dehydrogenase as a starting hypothesis.

Chemical Biology Control Experiments

When testing the biological activity of more complex, linked LDHA inhibitors containing this scaffold, this compound serves as the ideal matched-fragment control. It is the minimal structural unit for assessing target engagement contributions from the benzothiazole moiety alone, separated from the linked secondary fragment. This is essential for rigorous interpretation of SAR and for confirming that the binding mode observed in crystal structures is consistent with biochemical activity of the core fragment.

Quote Request

Request a Quote for N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.